2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13715336
InChI: InChI=1S/C6H4BrN5/c7-6-10-4-12(11-6)5-3-8-1-2-9-5/h1-4H
SMILES: C1=CN=C(C=N1)N2C=NC(=N2)Br
Molecular Formula: C6H4BrN5
Molecular Weight: 226.03 g/mol

2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine

CAS No.:

Cat. No.: VC13715336

Molecular Formula: C6H4BrN5

Molecular Weight: 226.03 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine -

Specification

Molecular Formula C6H4BrN5
Molecular Weight 226.03 g/mol
IUPAC Name 2-(3-bromo-1,2,4-triazol-1-yl)pyrazine
Standard InChI InChI=1S/C6H4BrN5/c7-6-10-4-12(11-6)5-3-8-1-2-9-5/h1-4H
Standard InChI Key OSDNLSKOAHIFAG-UHFFFAOYSA-N
SMILES C1=CN=C(C=N1)N2C=NC(=N2)Br
Canonical SMILES C1=CN=C(C=N1)N2C=NC(=N2)Br

Introduction

2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine is a heterocyclic compound that combines a pyrazine ring with a 3-bromo-1,2,4-triazole moiety. This compound is of interest in organic chemistry due to its potential applications in pharmaceuticals and materials science. The presence of both pyrazine and triazole rings provides a versatile scaffold for further chemical modifications, which can be exploited to develop compounds with specific biological activities.

Synthesis and Characterization

The synthesis of 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine typically involves the reaction of a pyrazine derivative with a brominated triazole precursor. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are commonly used to confirm the structure and purity of the compound.

Characterization MethodDescription
NMR SpectroscopyUsed to determine the molecular structure by analyzing the hydrogen and carbon environments.
Mass SpectrometryProvides information on the molecular weight and fragmentation pattern.
Elemental AnalysisConfirms the elemental composition of the compound.

Biological Activities

While specific biological activities of 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine have not been extensively reported, compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have shown promising biological activities. These include antibacterial, antifungal, and anticancer properties, highlighting the potential of such heterocyclic compounds in drug discovery.

Biological ActivityDescription
AntibacterialSome triazolo[4,3-a]pyrazine derivatives exhibit moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria.
AnticancerCertain derivatives have shown antiproliferative effects against various cancer cell lines.
AntifungalPotential applications in antifungal therapies due to their structural similarity to known antifungal agents.

Future Research Directions

Given the versatility of the pyrazine and triazole rings, future research could focus on modifying 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine to enhance its biological activities. This could involve substituting the bromine atom with other functional groups or exploring its use as a building block for more complex molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator